7-Nitro-1H-indazole-3-carbaldehyde

Catalog No.
S12352274
CAS No.
M.F
C8H5N3O3
M. Wt
191.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Nitro-1H-indazole-3-carbaldehyde

Product Name

7-Nitro-1H-indazole-3-carbaldehyde

IUPAC Name

7-nitro-2H-indazole-3-carbaldehyde

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

InChI

InChI=1S/C8H5N3O3/c12-4-6-5-2-1-3-7(11(13)14)8(5)10-9-6/h1-4H,(H,9,10)

InChI Key

CNBVSGUQWCNKAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])C=O

7-Nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family, characterized by a nitro group at the 7-position and an aldehyde functional group at the 3-position. Its molecular formula is C8H6N4O2C_8H_6N_4O_2, and it has a molecular weight of approximately 178.16 g/mol. The compound exhibits unique chemical properties due to the presence of both the nitro and aldehyde groups, which contribute to its reactivity and potential biological activity.

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Substitution: The nitro group can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions.

Research indicates that 7-nitro-1H-indazole-3-carbaldehyde may exhibit significant biological activity. Compounds in the indazole class are often explored for their potential as enzyme inhibitors, particularly against kinases involved in cancer cell signaling pathways. The nitro group enhances the compound's ability to interact with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 7-nitro-1H-indazole-3-carbaldehyde typically involves several steps:

  • Nitrosation: Indoles are treated with nitrous acid to introduce the nitro group at the appropriate position.
  • Formylation: The resulting intermediate undergoes formylation using reagents such as Vilsmeier-Haack reagent to introduce the aldehyde functionality.

7-Nitro-1H-indazole-3-carbaldehyde has potential applications in various fields:

  • Medicinal Chemistry: As a precursor for synthesizing biologically active indazole derivatives.
  • Material Science: Used in developing new materials due to its unique electronic properties.
  • Chemical Research: Serves as an intermediate in organic synthesis and research on nitrogen-containing heterocycles.

Studies on the interaction of 7-nitro-1H-indazole-3-carbaldehyde with biological macromolecules have shown that it can bind to specific enzymes, potentially inhibiting their activity. This interaction is crucial for understanding its mechanism of action and therapeutic potential. Further research is needed to elucidate its binding affinities and specific targets within cellular pathways.

Several compounds share structural similarities with 7-nitro-1H-indazole-3-carbaldehyde, including:

Compound NameKey FeaturesUniqueness
5-Bromo-7-nitro-2H-indazole-3-carbaldehydeContains a bromine atom at the 5-positionUnique due to the presence of bromine
6-Nitro-1H-indazole-3-carbaldehydeNitro group at the 6-positionDistinct from 7-nitro due to position of nitro
7-Amino-1H-indazole-3-carbaldehydeContains an amino group instead of a nitroUnique due to amino functionality
1H-Indazole-3-carbaldehydeLacks both nitro and aldehyde groupsSimpler structure without additional functional groups

These comparisons highlight that 7-nitro-1H-indazole-3-carbaldehyde possesses unique reactivity patterns and potential applications due to its specific functional groups, making it a valuable compound in both synthetic and medicinal chemistry contexts.

Classical vs. Contemporary Nitrosation Approaches

Classical nitrosation methods, pioneered by Büchi in 1986, involve treating indoles with sodium nitrite under strongly acidic conditions to form 1H-indazole-3-carboxaldehydes. The reaction proceeds through nitrosation at the C3 position of indole, followed by water addition at C2, ring-opening, and re-cyclization to yield the indazole core. While effective for electron-deficient indoles, these methods suffer from inconsistent yields (10–60%) for electron-rich substrates due to competing dimerization pathways. For example, indoles with electron-donating groups like methoxy tend to form dimers such as 6 and 7 (Scheme 1, path b), which reduce the availability of the desired oxime intermediate.

Contemporary approaches address these limitations by employing reverse addition protocols and milder acids. Instead of adding acid to a mixture of indole and sodium nitrite, modern techniques gradually introduce pre-formed nitrosating agents to indole solutions buffered at pH 3–4. This adjustment minimizes localized excesses of nitrous acid, reducing dimerization and improving yields to 70–90% even for electron-rich substrates. Additionally, replacing concentrated hydrochloric acid with acetic acid or phosphate buffers enhances compatibility with sensitive functional groups.

Optimization of Reverse Addition Protocols for Electron-Deficient Indoles

Electron-deficient indoles, such as those bearing nitro or cyano substituents, require tailored reaction conditions due to their reduced nucleophilicity. Reverse addition protocols excel here by ensuring a steady supply of nitrosating agents while maintaining low acidity. For instance, adding a solution of sodium nitrite in water dropwise to a cooled (−5°C) suspension of 7-nitroindole in acetic acid achieves 85% yield of 7-nitro-1H-indazole-3-carbaldehyde. Key parameters include:

  • Addition rate: Slow addition (0.5 mL/min) prevents aggregation of intermediates.
  • Temperature: Sub-zero temperatures suppress side reactions like over-nitrosation.
  • Solvent polarity: Polar aprotic solvents like dimethylformamide stabilize the nitrosated intermediate.

Notably, electron-deficient indoles exhibit faster cyclization kinetics than their electron-rich counterparts, enabling shorter reaction times (2–4 hours). However, excessive electron withdrawal (e.g., perfluoroalkyl groups) can stall the ring-opening step, necessitating elevated temperatures (50–60°C) to proceed.

Temperature-Dependent Reaction Pathways in Indazole Ring Formation

Temperature critically influences the balance between desired cyclization and competing dimerization. At temperatures below 0°C, the reaction favors the formation of oxime intermediates, which undergo efficient ring-opening and re-cyclization to indazales. For example, at −10°C, 5-methoxyindole converts to 1H-indazole-3-carboxaldehyde with 78% yield, whereas at 25°C, dimerization dominates, reducing the yield to 32%.

Elevated temperatures (40–60°C) accelerate the dehydration of the hydroxylamine intermediate but also promote side reactions involving indole dimerization. Kinetic studies reveal an activation energy of 45 kJ/mol for the cyclization step, compared to 60 kJ/mol for dimerization, underscoring the importance of low-temperature regimes.

Solvent Systems and Acid Catalysis in Nitrosative Cyclization

Solvent choice profoundly affects reaction efficiency and regioselectivity. Aqueous hydrochloric acid (3–6 M) remains the classical medium, but mixed solvent systems like acetic acid/water (4:1) offer superior performance by solubilizing both indole and sodium nitrite. Polar aprotic solvents such as dimethyl sulfoxide stabilize charged intermediates, enabling nitrosation of sterically hindered indoles.

Acid catalysis plays a dual role: protonating the nitrite ion to generate nitrous acid (HONO) and facilitating the ring-opening of the oxime intermediate. Weak acids like acetic acid (pKa 4.76) provide sufficient protonation without over-acidifying the medium, which could degrade sensitive substrates. Strong acids like sulfuric acid (pKa −3) accelerate nitrosation but increase dimerization risks.

Table 1: Solvent and Acid Combinations for Nitrosative Cyclization

Solvent SystemAcid CatalystYield (%)Side Products (%)
Acetic acid/water (4:1)HCl (3 M)828
DMF/water (3:1)H2SO4 (1 M)6525
Ethanol/water (2:1)AcOH7512

Mitigation Strategies for Dimerization Side Reactions

Dimerization, the primary side reaction in indazole synthesis, arises from nucleophilic attack of indole on the nitrosated intermediate. Three strategies effectively suppress this pathway:

  • Dilution effects: Operating at low concentrations (0.1–0.5 M) reduces intermolecular collisions between indole and reactive intermediates.
  • Scavenging agents: Adding radical scavengers like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) intercepts dimer precursors, lowering side product formation from 25% to 5%.
  • Electronic modulation: Introducing electron-withdrawing groups (e.g., nitro, carbonyl) at the indole C4 or C5 positions deactivates the ring, diminishing its nucleophilicity.

For instance, 7-nitroindole exhibits a dimerization propensity of only 3% under optimized conditions, compared to 40% for unsubstituted indole. Furthermore, replacing hydrochloric acid with methanesulfonic acid reduces acid strength, further curbing side reactions.

Nitrosative aromatic substitution plays a pivotal role in introducing nitro groups into the indazole scaffold. The synthesis of 7-nitroindazole derivatives often begins with nitration or nitrosative cyclization. For example, the reaction of 2-methyl-6-nitroaniline with sodium nitrite in acetic acid facilitates the formation of 7-nitroindazole via intramolecular cyclization [1]. This process involves the generation of a nitrosonium ion (NO⁺), which acts as an electrophile, attacking the aromatic ring at the para position relative to the methyl group. The subsequent elimination of water and rearrangement yields the nitro-substituted indazole core [1] [5].

Density functional theory (DFT) studies on analogous systems, such as 1-methyl-4-, 6-, and 7-nitroindazoles, reveal that nitrosative substitution proceeds through a two-step mechanism: (1) electrophilic attack at the carbon adjacent to the indazole nitrogen, followed by (2) deprotonation and rearomatization [5]. The nitro group’s electron-withdrawing nature polarizes the aromatic ring, directing substitution to specific positions. For instance, in 7-nitroindazole-3-carbaldehyde, the aldehyde group at C3 further activates the C7 position for nitration by stabilizing partial positive charges during the transition state [5] [6].

Role of Water as Nucleophile in Ring Closure Dynamics

Water participates critically in the ring-closing steps of indazole synthesis. During the cyclization of intermediates such as 2-methyl-6-nitroaniline, water acts as a nucleophile, facilitating the elimination of acetic acid and promoting rearomatization [1]. Kinetic studies show that the rate of ring closure increases with water content, as evidenced by the accelerated formation of 7-nitroindazole in aqueous acetic acid [1] [6].

Computational models of this process highlight a six-membered transition state where water coordinates with the nitroso intermediate, stabilizing the developing negative charge on the oxygen atom (Figure 1). The energy barrier for this step, calculated at 25.3 kcal/mol using DFT, aligns with experimental observations of rapid cyclization under mild conditions [5] [6]. Additionally, isotopic labeling experiments confirm that water’s oxygen is incorporated into the carboxylate byproduct, underscoring its nucleophilic role [6].

Computational Modeling of Transition States in Nitro Positioning

The regioselectivity of nitro group introduction in indazoles has been elucidated through transition-state modeling. For 7-nitro-1H-indazole-3-carbaldehyde, DFT calculations at the B3LYP/6-311+G(d,p) level reveal that the C7 position is favored due to reduced steric hindrance and enhanced electronic stabilization compared to C4 or C6 [5]. The transition state for nitration at C7 exhibits a planar geometry, with partial charges of +0.32 on the attacking nitrogen and −0.18 on the adjacent carbon [5].

Comparative analyses of 3-carbaldehyde-substituted indazoles demonstrate that the aldehyde group lowers the activation energy for C7 nitration by 4.7 kcal/mol relative to unsubstituted indazole. This effect arises from resonance stabilization, where the aldehyde’s carbonyl group delocalizes electron density into the aromatic ring, facilitating electrophilic attack [5] [6].

Electronic Effects of Substituents on Reaction Kinetics

Substituents on the indazole ring profoundly influence reaction kinetics through electronic modulation. The nitro group at C7 exerts a strong electron-withdrawing effect, reducing the electron density at adjacent positions and slowing electrophilic substitution. For example, the rate of bromination at C3 in 7-nitro-1H-indazole-3-carbaldehyde is 3.2 times slower than in the non-nitrated analog, as measured by stopped-flow kinetics [6].

Conversely, electron-donating groups such as methoxy accelerate nucleophilic aromatic substitution. In 7-nitro-3-methoxyindazole, the methoxy group increases the rate of cyanation at C7 by 1.8-fold compared to the aldehyde derivative [5]. Hammett substituent constants (σ) correlate linearly with reaction rates, with a ρ value of +2.1 for nitration, indicating a strong dependence on electron withdrawal [5].

Table 1: Electronic Effects on Nitration Rates in Indazole Derivatives

SubstituentPositionσ ValueRelative Rate (k_rel)
-NO₂C7+1.271.00 (reference)
-CHOC3+0.820.67
-OCH₃C3-0.272.14
-CNC3+0.660.89

Data derived from DFT-calculated σ values and experimental kinetic measurements [5] [6].

Impact of 7-Nitro Orientation on Kinase Binding Affinities

The 7-nitro substitution pattern in 7-Nitro-1H-indazole-3-carbaldehyde represents a critical structural determinant that profoundly influences kinase binding interactions and selectivity profiles [1] [2]. Research has demonstrated that the positioning of the nitro group at the 7-position creates unique electronic and steric environments that significantly modulate binding affinity to various kinase targets.

The nitro group at position 7 introduces significant electronic perturbation to the indazole system, creating a strong electron-withdrawing effect that enhances the compound's ability to interact with biological targets . This electron-withdrawing character alters the electronic distribution across the indazole ring system, thereby affecting the hydrogen bonding patterns with key hinge region residues in kinase active sites [4].

Mechanistic studies of 7-nitroindazole derivatives have revealed that the nitro group serves dual functions in kinase binding: it enhances electrophilicity at specific positions while creating favorable interactions with amino acid residues through non-conventional hydrogen bonding networks [5]. Crystal structure analyses of related compounds demonstrate that the 7-nitro orientation facilitates optimal positioning within kinase binding pockets, particularly through interactions with conserved threonine and aspartate residues in the hinge region [6].

Comparative binding affinity studies across different kinase families have shown that 7-nitro substitution confers enhanced selectivity for neuronal nitric oxide synthase over other isoforms [7] [2]. The selective inhibition mechanism involves the adoption of altered conformations by target enzymes, where key glutamate residues swing toward heme propionate groups, demonstrating the allosteric effects induced by this specific substitution pattern [5].

Aldehyde Functionalization Pathways for Bioactive Derivatives

The 3-carbaldehyde functionality in 7-Nitro-1H-indazole-3-carbaldehyde serves as a versatile chemical handle for generating diverse bioactive derivatives through multiple functionalization pathways [8] [9]. The aldehyde group exhibits high reactivity toward nucleophilic attack, enabling efficient modification strategies that can dramatically alter biological activity profiles.

Primary functionalization pathways include oxidation to carboxylic acid derivatives, reduction to alcohol analogs, and condensation reactions with various nucleophiles . The oxidation pathway typically employs reagents such as potassium permanganate or chromium trioxide to convert the aldehyde to the corresponding carboxylic acid, resulting in compounds with altered hydrogen bonding capabilities and modified lipophilicity profiles .

Reduction pathways utilizing sodium borohydride or lithium aluminum hydride generate alcohol derivatives that maintain the core indazole pharmacophore while introducing new hydrogen bonding opportunities . These alcohol derivatives often exhibit modified kinase selectivity profiles compared to the parent aldehyde compound, particularly in interactions with amino acid residues containing hydroxyl or carboxyl functionalities.

Nucleophilic condensation reactions represent particularly promising derivatization strategies, enabling the introduction of diverse chemical functionalities that can enhance target specificity [9]. These reactions proceed through intermediate oxime formation followed by cyclization processes, allowing access to complex polyfunctionalized indazole derivatives with enhanced biological activity [8].

The biological implications of aldehyde functionalization are substantial, with studies demonstrating that conversion to carboxylic acid derivatives can result in 10-fold increases in kinase inhibitory potency [11]. The enhanced activity is attributed to improved hydrogen bonding interactions with lysine and arginine residues in kinase active sites, particularly in the adenosine triphosphate binding region [11].

Comparative Analysis of 3-Carbaldehyde vs. 3-Carboxylate Analogues

Systematic structure-activity relationship studies comparing 3-carbaldehyde and 3-carboxylate functionalities reveal fundamental differences in kinase binding modes and biological activity profiles [12]. The carboxylate functionality introduces ionic character that significantly alters binding interactions compared to the neutral aldehyde group.

Carboxylate derivatives typically exhibit enhanced water solubility and altered pharmacokinetic properties compared to their aldehyde counterparts [12]. The ionizable carboxyl group enables formation of salt bridges with positively charged amino acid residues, particularly lysine and arginine, leading to increased binding affinity in many kinase systems [13].

Structural analyses demonstrate that carboxylate analogs adopt different binding conformations within kinase active sites compared to aldehyde derivatives [14]. The carboxylate group can participate in bidentate coordination with metal centers or form multiple hydrogen bonds with backbone amide groups, resulting in enhanced binding stability [12].

Table 1: Comparative Activity Profile of 3-Carbaldehyde vs. 3-Carboxylate Derivatives

Functional GroupBinding Affinity (nM)Water SolubilitySelectivity Index
3-Carbaldehyde150-300 [13]Low [14]10-50 [13]
3-Carboxylate50-150 [12]High [12]100-500 [12]

The enhanced selectivity observed with carboxylate derivatives is attributed to their ability to exploit electrostatic complementarity with specific kinase binding pockets [12]. This selectivity enhancement is particularly pronounced in kinases containing positively charged binding cavities, where the carboxylate can form stabilizing ionic interactions.

However, the increased polarity of carboxylate derivatives can negatively impact membrane permeability and oral bioavailability [14]. Studies have shown that while carboxylate analogs demonstrate superior in vitro potency, their therapeutic utility may be limited by poor pharmacokinetic properties, necessitating careful consideration of the benefit-risk profile in drug development applications [11].

Steric Effects of Adjacent Substituents on Pharmacophore Efficiency

The pharmacophore efficiency of 7-Nitro-1H-indazole-3-carbaldehyde is significantly influenced by steric interactions between adjacent substituents, particularly the 7-nitro group and 3-carbaldehyde functionality [15] [16]. These steric effects govern both the accessibility of binding sites and the conformational preferences of the molecule in kinase active sites.

Steric hindrance analysis reveals that the 7-nitro group creates a sterically demanding environment that restricts rotation around the indazole ring system [17]. This conformational constraint can be advantageous for binding specificity, as it preorganizes the molecule in conformations that are complementary to target kinase binding pockets [16].

The proximity of the nitro group to the aldehyde functionality results in unique electronic and steric interactions that influence reactivity patterns [17]. Nuclear magnetic resonance studies demonstrate that the 7-nitro substitution causes significant downfield shifts in the aldehyde proton signal, indicating altered electronic environment due to electron withdrawal [17].

Computational modeling studies have identified optimal substitution patterns that minimize unfavorable steric clashes while maximizing productive binding interactions [18]. These studies suggest that modifications at positions 4, 5, and 6 of the indazole ring can be accommodated without significant loss of activity, provided that the substituents are relatively small and do not interfere with the key binding interactions formed by the 7-nitro and 3-carbaldehyde groups [15].

Table 2: Steric Tolerance Analysis for Indazole Substitution Patterns

PositionSubstituent Size ToleranceActivity RetentionBinding Mode Impact
Position 4Small (≤3 atoms) [15]>80% [15]Minimal [15]
Position 5Small to Medium [19]60-90% [19]Moderate [19]
Position 6Small [19]>85% [19]Low [19]

The steric effects extend beyond simple van der Waals interactions to include conformational effects on kinase binding partners [20]. Studies using molecular dynamics simulations demonstrate that steric bulk near the 7-position can induce conformational changes in kinase C-helix positioning, potentially leading to allosteric modulation of kinase activity [20].

Furthermore, the steric environment around the 7-nitro and 3-carbaldehyde functionalities influences the accessibility of these groups to enzymatic modification [21]. This has important implications for metabolic stability, as sterically hindered positions may be less susceptible to oxidative metabolism, potentially leading to improved pharmacokinetic profiles [21].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

191.03309103 g/mol

Monoisotopic Mass

191.03309103 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types